4-(3,4-Dimethoxybenzothioyl)morpholine
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Overview
Description
4-(3,4-Dimethoxybenzothioyl)morpholine, also known as DMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTM is a heterocyclic compound that contains a morpholine ring and a benzothiazole ring, which makes it an interesting molecule for studying its biological properties.
Mechanism Of Action
The mechanism of action of 4-(3,4-Dimethoxybenzothioyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including topoisomerases, kinases, and proteases. 4-(3,4-Dimethoxybenzothioyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4-(3,4-Dimethoxybenzothioyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the inhibition of bacterial and fungal growth. 4-(3,4-Dimethoxybenzothioyl)morpholine has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(3,4-Dimethoxybenzothioyl)morpholine in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one limitation is its potential toxicity, which requires careful handling and dosage control.
Future Directions
There are several future directions for the study of 4-(3,4-Dimethoxybenzothioyl)morpholine. One direction is the synthesis of novel 4-(3,4-Dimethoxybenzothioyl)morpholine derivatives with improved properties, such as increased potency and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-(3,4-Dimethoxybenzothioyl)morpholine in vivo, which could provide valuable information for its potential use as a therapeutic agent. Additionally, the development of new analytical methods for the detection and quantification of 4-(3,4-Dimethoxybenzothioyl)morpholine could facilitate its use in various applications.
Synthesis Methods
4-(3,4-Dimethoxybenzothioyl)morpholine can be synthesized through a multi-step process starting from 3,4-dimethoxyaniline and 2-chlorobenzenethiol. The synthesis involves the formation of various intermediates, including the formation of a morpholine ring and a benzothiazole ring, followed by their coupling to form 4-(3,4-Dimethoxybenzothioyl)morpholine.
Scientific Research Applications
4-(3,4-Dimethoxybenzothioyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3,4-Dimethoxybenzothioyl)morpholine has been studied for its anticancer, antifungal, and antibacterial properties. In material science, 4-(3,4-Dimethoxybenzothioyl)morpholine has been used as a building block for the synthesis of novel materials. In analytical chemistry, 4-(3,4-Dimethoxybenzothioyl)morpholine has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-15-11-4-3-10(9-12(11)16-2)13(18)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUCBRGTFLKHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356526 |
Source
|
Record name | 4-(3,4-dimethoxybenzothioyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzothioyl)morpholine | |
CAS RN |
87428-43-1 |
Source
|
Record name | 4-(3,4-dimethoxybenzothioyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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